molecular formula C26H35NO7 B565159 Alverine-d5 Citrate CAS No. 1215327-00-6

Alverine-d5 Citrate

Cat. No.: B565159
CAS No.: 1215327-00-6
M. Wt: 478.597
InChI Key: RYHCACJBKCOBTJ-LUIAAVAXSA-N
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Mechanism of Action

Target of Action

Alverine Citrate primarily targets the smooth muscle of the alimentary tract and uterus . It also selectively binds with 5-HT1A receptors . These receptors are a subtype of serotonin receptors, which are involved in the regulation of various physiological processes and neurotransmission .

Mode of Action

Alverine Citrate acts directly on the smooth muscle in the gut, causing it to relax . This prevents the muscle spasms which occur in the gut in conditions such as irritable bowel syndrome and diverticular disease . By selectively binding with 5-HT1A receptors, it acts as an antagonist that reduces the visceral pronociceptive effect of serotonin (5-HT) .

Biochemical Pathways

Alverine Citrate belongs to a class of antispasmodic drugs which reduce the sensitivity of smooth muscle contractile proteins to calcium . This action helps in the relief of smooth muscle spasm in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea .

Pharmacokinetics

Alverine Citrate is subject to high pharmacokinetic variability . The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine . Alverine parent accounts for only 3%, whereas total 4-hydroxy alverine (free and conjugated) accounts for 94% of alverine-related moieties in circulation (based on comparisons of total exposure) .

Result of Action

By relaxing the gut muscle, Alverine Citrate relieves the symptoms of conditions such as irritable bowel syndrome and diverticular disease . Alverine Citrate also relaxes the smooth muscle in the womb (uterus), and is therefore used to treat painful menstruation, which is caused by muscle spasms in the uterus (dysmenorrhea) .

Biochemical Analysis

Biochemical Properties

Alverine-d5 Citrate interacts with various biomolecules in the body. It is known to act as a 5HT1A antagonist, reducing rectal hypersensitivity . This interaction helps prevent muscle spasms in the gut, which are common in conditions such as irritable bowel syndrome and diverticular disease .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting directly on the muscle in the gut, causing it to relax . This relaxation prevents muscle spasms, which can alleviate symptoms of gastrointestinal conditions .

Molecular Mechanism

The molecular mechanism of this compound involves direct action on the muscle in the gut, causing it to relax . As a 5HT1A antagonist, it reduces rectal hypersensitivity . This prevents muscle spasms in the gut, a common occurrence in conditions such as irritable bowel syndrome and diverticular disease .

Dosage Effects in Animal Models

Studies on Alverine have shown that it has anxiolytic-like effects at doses of 15-20 mg/kg in mice .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Alverine. After administration, Alverine is rapidly converted to its primary active metabolite, which is then further converted to two secondary metabolites . This suggests that this compound may also be metabolized in a similar manner.

Transport and Distribution

Given its effects on the gut and uterus muscles, it is likely that it is transported to these areas where it exerts its effects .

Subcellular Localization

Given its known effects, it is likely that it interacts with muscle cells in the gut and uterus at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alverine-d5 Citrate involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The use of deuterated reagents is crucial in the synthesis of this compound to ensure the incorporation of deuterium atoms .

Scientific Research Applications

Alverine-d5 Citrate is widely used in scientific research for various applications:

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHCACJBKCOBTJ-LUIAAVAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215327-00-6
Record name 2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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